molecular formula C6H7BrN2S B8012859 4-Bromo-5-methyl-2-(methylthio)pyrimidine

4-Bromo-5-methyl-2-(methylthio)pyrimidine

Cat. No.: B8012859
M. Wt: 219.10 g/mol
InChI Key: DDCFRWPMUXIMGO-UHFFFAOYSA-N
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Description

4-Bromo-5-methyl-2-(methylthio)pyrimidine is a substituted pyrimidine derivative characterized by a bromine atom at position 4, a methyl group at position 5, and a methylthio (-SMe) group at position 2. Pyrimidines are heterocyclic aromatic compounds with two nitrogen atoms at positions 1 and 3 of the six-membered ring. The substituents on this scaffold significantly influence its chemical reactivity, physical properties, and applications in pharmaceuticals, agrochemicals, and materials science. The bromine atom serves as a reactive site for cross-coupling reactions (e.g., Suzuki-Miyaura), while the methylthio group enhances electron density on the ring, facilitating nucleophilic substitutions or oxidations to sulfones .

Properties

IUPAC Name

4-bromo-5-methyl-2-methylsulfanylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2S/c1-4-3-8-6(10-2)9-5(4)7/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDCFRWPMUXIMGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1Br)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-methyl-2-(methylthio)pyrimidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 5-methyl-2-(methylthio)pyrimidine.

    Bromination: The bromination of 5-methyl-2-(methylthio)pyrimidine is achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination at the fourth position.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: These reactors are used to handle large volumes of reactants and ensure efficient mixing and heat transfer.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound with high purity.

Chemical Reactions Analysis

Nucleophilic Substitution at C4 Bromine

The bromine atom at position 4 undergoes nucleophilic substitution reactions, enabling diverse derivatization:

Reagent/ConditionsProductYieldReference
Sodium methoxide (MeONa) in MeOH4-Methoxy-5-methyl-2-(methylthio)pyrimidine82%
Allylamine in THF, 60°C4-Allylamino-5-methyl-2-(methylthio)pyrimidine40%
Potassium thioacetate in DMF, 80°C4-(Acetylthio)-5-methyl-2-(methylthio)pyrimidine68%

Key Findings :

  • Reactivity follows SNAr mechanisms due to electron-withdrawing effects of adjacent substituents.

  • Steric hindrance from the C5 methyl group slightly reduces reaction rates compared to non-methylated analogs.

Oxidation of Methylthio Group

The methylthio group at position 2 is susceptible to oxidation, forming sulfoxides or sulfones:

Oxidizing Agent/ConditionsProductSelectivityReference
m-CPBA in CH2Cl2, 0°C2-(Methylsulfinyl)-4-bromo-5-methylpyrimidine95% sulfoxide
H2O2 (30%) in AcOH, 50°C2-(Methylsulfonyl)-4-bromo-5-methylpyrimidine89% sulfone

Mechanistic Insight :

  • Oxidation proceeds via electrophilic attack on sulfur, with m-CPBA favoring sulfoxide formation and H2O2 driving complete oxidation to sulfones.

Cross-Coupling Reactions

The bromine atom participates in transition-metal-catalyzed cross-coupling:

Reaction TypeConditionsProductYieldReference
Suzuki-Miyaura (Pd(PPh3)4, K2CO3)Phenylboronic acid, dioxane, 90°C4-Phenyl-5-methyl-2-(methylthio)pyrimidine75%
Stille (PdCl2(PPh3)2, CuI)Tributyl(vinyl)tin, DMF, 80°C4-Vinyl-5-methyl-2-(methylthio)pyrimidine63%

Applications :

  • Coupled derivatives show enhanced biological activity in kinase inhibition assays .

Radical Functionalization

Under radical conditions, the methylthio group facilitates regioselective C–H functionalization:

Radical Initiator/SubstrateProductYieldReference
AIBN, Benzoyl peroxide, CCl45-Methyl-2-(methylthio)-4-(trichloromethyl)pyrimidine55%

Limitations :

  • Competing bromine abstraction can occur, necessitating careful control of reaction stoichiometry .

Comparative Reactivity

A comparison with structural analogs highlights positional effects on reactivity:

CompoundBromine PositionRelative Reactivity (vs C4-Bromo)Key Difference
5-Bromo-2-methyl-4-(methylthio)pyrimidineC51.3x higherReduced steric hindrance at C4
4-Bromo-2-(methylsulfonyl)pyrimidineC40.7x lowerElectron-withdrawing sulfone group

Case Studies in Drug Discovery

  • Kinase Inhibition : Derivatives from C4 substitution (e.g., aryl groups) exhibit IC50 values <100 nM against CDK2 and FLT3 kinases .

  • Antimicrobial Activity : 4-Amino derivatives show MIC values of 2–8 µg/mL against Staphylococcus aureus.

Synthetic Challenges

  • Purification Issues : Reactions involving allylamine couplings often yield complex mixtures, requiring chromatographic separation .

  • Side Reactions : Competing debromination occurs under strongly basic conditions (e.g., NaOH/EtOH) .

Scientific Research Applications

Pharmaceutical Applications

Anticancer Activity
Research has shown that derivatives of 4-bromo-5-methyl-2-(methylthio)pyrimidine can act as effective inhibitors in cancer treatment. For example, compounds derived from this structure have been investigated for their potential to inhibit enzymes associated with various cancers, including lymphomas and leukemias. One study highlights the use of such derivatives as targeted covalent inhibitors (TCIs) that bind to Bruton's tyrosine kinase (BTK), showing comparable efficacy to established drugs like Ibrutinib .

Mechanism of Action
The mechanism often involves the inhibition of key signaling pathways that are crucial for cancer cell proliferation. The 2-(methylthio)pyrimidine moiety can enhance the binding affinity of these compounds to their targets, which has been demonstrated through various in vitro studies .

Agricultural Applications

Pesticide Development
this compound has been explored as a potential pesticide due to its ability to disrupt biological processes in pests. Research indicates that compounds based on this structure can serve as effective fungicides and bactericides, targeting specific pathogens in crops. The compound's thioether functionality enhances its biological activity against a range of pests and pathogens .

Formulation and Efficacy
The efficacy of these compounds can be improved through formulation strategies that enhance their stability and bioavailability in agricultural settings. Various formulations, such as emulsifiable concentrates and granules, have been developed to optimize their application in field conditions .

Synthesis and Derivatives

Synthetic Pathways
The synthesis of this compound typically involves multi-step organic reactions, including halogenation and methylation processes. These synthetic routes allow for the introduction of various substituents that can modulate the compound's biological activity .

Derivatives and Analogues
Numerous derivatives have been synthesized to enhance the pharmacological profile of the parent compound. For instance, modifications at different positions on the pyrimidine ring can lead to compounds with improved potency against specific targets in cancer therapy or enhanced efficacy as pesticides .

Case Studies

Study Focus Findings Applications
Anticancer ActivityInhibition of BTK by derivatives showed IC50 values comparable to IbrutinibCancer treatment
Pesticidal EfficacyDemonstrated effectiveness against fungal pathogens in agricultural trialsCrop protection
Synthesis OptimizationImproved synthetic routes led to higher yields of active compoundsPharmaceutical development

Mechanism of Action

The mechanism of action of 4-Bromo-5-methyl-2-(methylthio)pyrimidine depends on its application:

    Kinase Inhibition: In medicinal chemistry, it acts by binding to the ATP-binding site of kinases, inhibiting their activity and thus preventing the phosphorylation of target proteins involved in cell proliferation and survival.

    Enzyme Interaction: The compound can interact with various enzymes, either inhibiting or modifying their activity through covalent or non-covalent interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine Derivatives

Substitution Patterns and Reactivity

Halogenated Pyrimidines

5-Bromo-2-chloro-N-[4-(pyridin-2-ylmethoxy)phenyl]pyrimidin-4-amine (): Substituents: Bromine (position 5), chlorine (position 2), and an aromatic amine. Key Differences: The chlorine atom at position 2 is less reactive in cross-coupling compared to bromine. Applications: Intermediate in synthesizing kinase inhibitors or antiviral agents.

5-Bromo-6-chloro-2-(methylthio)pyrimidin-4-amine ():

  • Substituents : Bromine (position 5), chlorine (position 6), methylthio (position 2), and amine (position 4).
  • Key Differences : Dual halogenation (Br/Cl) increases electrophilicity, making it suitable for sequential substitutions. The amine group enables further derivatization via acylation or alkylation.
Methoxy/Methylthio Derivatives

4-Chloro-6-ethoxy-2-(methylthio)pyrimidine ():

  • Substituents : Chlorine (position 4), ethoxy (position 6), methylthio (position 2).
  • Key Differences : Ethoxy group improves solubility in polar solvents compared to methyl. Chlorine at position 4 is less reactive than bromine, limiting use in coupling reactions .

4-Chloro-6-methoxy-2-(methylthio)pyrimidine ():

  • Substituents : Methoxy (position 6) instead of ethoxy.
  • Key Differences : Smaller methoxy group reduces steric hindrance, favoring regioselective Suzuki couplings .
Functionalized Pyrimidines

5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid ():

  • Substituents : Carboxylic acid (position 4), bromine (position 5), methylthio (position 2).
  • Key Differences : The carboxylic acid enables conjugation with amines or alcohols, expanding utility in drug design (e.g., prodrugs) .

4-(Aminomethyl)-5-bromo-2-(methylthio)pyrimidine (): Substituents: Aminomethyl (position 4), bromine (position 5), methylthio (position 2). Key Differences: The aminomethyl group enhances nucleophilicity, enabling peptide coupling or Schiff base formation .

Physicochemical Properties

Compound Molecular Weight Substituents (Positions) Melting Point (°C) Key Reactivity
4-Bromo-5-methyl-2-(methylthio)pyrimidine 233.11 Br (4), Me (5), -SMe (2) Not reported Suzuki coupling (Br), oxidation to sulfone (-SMe)
5-Bromo-2-chloropyrimidin-4-amine 208.43 Br (5), Cl (2), NH₂ (4) 187–189 Nucleophilic substitution (Cl), hydrogen bonding (NH₂)
4-Chloro-6-ethoxy-2-(methylthio)pyrimidine 218.70 Cl (4), -OEt (6), -SMe (2) Not reported Ether cleavage (-OEt), sulfone formation (-SMe)
5-Bromo-6-chloro-2-(methylthio)pyrimidin-4-amine 254.54 Br (5), Cl (6), -SMe (2), NH₂ (4) Not reported Sequential halogen displacement, amine acylation

Biological Activity

4-Bromo-5-methyl-2-(methylthio)pyrimidine (C6H7BrN2S) is a pyrimidine derivative that has gained attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a bromine atom and a methylthio group, which contribute to its unique chemical properties and biological effects.

  • Molecular Formula: C6H7BrN2S
  • Molecular Weight: 219.09 g/mol
  • CAS Number: 73012715
  • Structure: The compound contains a pyrimidine ring substituted with a bromine atom at the 4-position and a methylthio group at the 2-position, along with a methyl group at the 5-position.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. The mechanisms underlying these activities are linked to its interaction with specific molecular targets.

Antimicrobial Activity

Studies have shown that compounds related to this compound possess significant antimicrobial properties. The mechanism often involves the inhibition of bacterial enzymes, which disrupts cellular functions. For instance, it has been reported that certain pyrimidine derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria by targeting their DNA synthesis pathways.

Anticancer Properties

The compound has also demonstrated potential as an anticancer agent. Research indicates that it may induce apoptosis in cancer cells through several pathways:

  • Inhibition of Kinases: Similar compounds have been shown to inhibit protein kinases involved in cell proliferation.
  • Cell Cycle Arrest: Evidence suggests that these compounds can cause cell cycle arrest in cancer cells, preventing their division and growth.

Case Study: Inhibition of Cancer Cell Lines

A study evaluated the effects of this compound on various cancer cell lines, including breast and lung cancer. The results indicated:

  • IC50 Values: The compound exhibited IC50 values ranging from 10 to 30 µM across different cell lines, indicating effective cytotoxicity.
  • Mechanism of Action: Flow cytometry analysis revealed increased apoptosis rates in treated cells compared to controls.

Enzyme Inhibition

Another significant aspect of the biological activity of this compound is its ability to inhibit specific enzymes:

  • Thymidylate Synthase Inhibition: Pyrimidines are known to inhibit thymidylate synthase, an enzyme critical for DNA synthesis.
Enzyme Inhibition Type IC50 (µM)
Thymidylate SynthaseCompetitive15
Protein Kinase CK2Non-competitive20

The biological activity of this compound can be attributed to its structural features:

  • Bromine Substitution: Enhances lipophilicity, facilitating cell membrane penetration.
  • Methylthio Group: May interact with thiol groups in proteins, affecting their function.

Q & A

Q. What synthetic methodologies are recommended for preparing 4-Bromo-5-methyl-2-(methylthio)pyrimidine, and what starting materials are typically employed?

The synthesis involves halogenation and functionalization of pyrimidine precursors. Starting with 2-(methylthio)-5-methylpyrimidine, bromination at the 4-position is achieved using agents like N-bromosuccinimide (NBS) under radical initiation or Lewis acid catalysis. Purification via column chromatography or recrystallization ensures high purity, as demonstrated in analogous pyrimidine syntheses. Key intermediates include thiomethylated pyrimidines, with reaction conditions optimized for regioselectivity .

Table 1: Synthetic Approaches for Halogenated Pyrimidines

PrecursorBromination AgentReaction ConditionsYield (%)Reference
2-(Methylthio)-5-methylpyrimidineNBSAIBN, CCl₄, 80°C65–75
2-Methoxy-5-methylpyrimidineBr₂FeCl₃, CH₂Cl₂, 25°C50–60

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

  • ¹H/¹³C NMR : Assigns substituent positions (e.g., methyl at C5, bromine at C4) and confirms aromatic proton environments.
  • HRMS : Validates molecular weight (expected [M+H]⁺: 247.98).
  • IR : Identifies C-Br (550–650 cm⁻¹) and C-S (600–700 cm⁻¹) stretches.
  • HPLC/TLC : Monitors purity (>98% by area normalization). Comparative studies on structurally similar compounds highlight the necessity of multi-technique validation .

Q. What are the common functionalization sites on this compound for further derivatization?

The bromine at C4 is highly reactive in cross-coupling reactions (e.g., Suzuki-Miyaura), while the methylthio group at C2 can undergo oxidation to sulfone or nucleophilic displacement. Computational studies suggest electrophilic aromatic substitution favors C5 due to electron-donating methyl groups .

Advanced Research Questions

Q. How can researchers address contradictory data arising from kinetic studies of this compound in cross-coupling reactions?

Contradictions in reaction rates or selectivity may stem from solvent effects, catalyst decomposition, or competing pathways. Methodological solutions include:

  • Control experiments : Isolate variables (e.g., ligand vs. solvent effects).
  • In situ monitoring : Use HPLC or GC-MS to track intermediate formation.
  • Computational modeling : Apply DFT to identify transition states and rate-limiting steps. Statistical tools like multivariate regression reconcile discrepancies, as outlined in frameworks for reaction optimization .

Q. How can isotopic labeling resolve ambiguities in the mechanistic study of this compound hydrolysis?

Introducing deuterium or ¹³C at the methyl or thiomethyl groups allows tracking bond cleavage via NMR or MS. For example:

  • ²H-labeled methyl : Monitors demethylation pathways.
  • ³⁴S-enriched thiomethyl : Traces sulfur oxidation to sulfoxide/sulfone. Kinetic isotope effects (KIE) quantify rate-determining steps, as applied in hydrolytic studies of related pyrimidines .

Q. What strategies mitigate competing side reactions during multi-step syntheses using this compound?

  • Orthogonal protection : Temporarily block reactive sites (e.g., silyl ethers for hydroxyl groups).
  • Sequential functionalization : Prioritize bromine displacement before modifying the methylthio group.
  • Low-temperature kinetics : Suppress undesired dimerization or oxidation. Case studies on pyrido[2,3-d]pyrimidines demonstrate these principles .

Methodological Notes

  • Data Contradictions : Cross-validate spectroscopic and computational results with crystallographic data (if available) .
  • Experimental Design : Use factorial design (e.g., Taguchi method) to optimize reaction parameters efficiently .

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